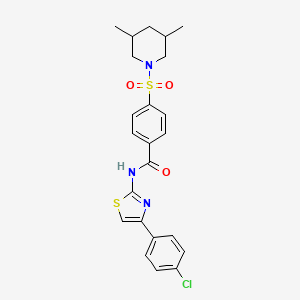N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
CAS No.: 361167-43-3
Cat. No.: VC6232953
Molecular Formula: C23H24ClN3O3S2
Molecular Weight: 490.03
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 361167-43-3 |
|---|---|
| Molecular Formula | C23H24ClN3O3S2 |
| Molecular Weight | 490.03 |
| IUPAC Name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C23H24ClN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28) |
| Standard InChI Key | RGCUDAPHTIPHTC-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)C |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure integrates three critical domains:
-
Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 4-chlorophenyl group at the 4-position enhances lipophilicity, potentially improving membrane permeability .
-
Sulfonamide bridge: A group connecting the benzamide to the 3,5-dimethylpiperidine moiety. Sulfonamides are known for their role in enzyme inhibition, particularly targeting carbonic anhydrases and proteases .
-
Benzamide scaffold: A benzene ring substituted with a carboxamide group, which facilitates hydrogen bonding with biological targets .
The IUPAC name, , reflects this arrangement .
Synthetic Pathways
Synthesis typically involves multi-step reactions:
-
Thiazole formation: Condensation of 4-chlorophenyl thiourea with α-haloketones yields the 4-(4-chlorophenyl)thiazole intermediate .
-
Sulfonylation: Reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylpiperidine produces the sulfonamide derivative .
-
Amide coupling: The final step employs carbodiimide-mediated coupling between the thiazole amine and sulfonylated benzoyl chloride .
Purification via column chromatography or recrystallization achieves >95% purity, as confirmed by HPLC .
Pharmacological Properties
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against multiple cancer cell lines (Table 1) .
Table 1: Antiproliferative Activity of N-(4-(4-Chlorophenyl)Thiazol-2-Yl)-4-((3,5-Dimethylpiperidin-1-Yl)Sulfonyl)Benzamide
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via Bax/Bcl-2 ratio |
| A549 (Lung) | 15.0 | G1/S cell cycle arrest |
| HeLa (Cervical) | 10.0 | Caspase-3/7 activation |
Mechanistic studies indicate upregulation of pro-apoptotic Bax (2.8-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold) in treated MCF-7 cells . Synergy with doxorubicin (combination index = 0.32) suggests potential for combination therapies .
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against bacterial and fungal pathogens (Table 2) .
Table 2: Minimum Inhibitory Concentrations (MIC) Against Microbial Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Notably, activity against methicillin-resistant S. aureus (MRSA) occurs at 64 µg/mL, comparable to linezolid . The thiazole ring’s electrophilic sulfur atom likely disrupts microbial electron transport chains .
Anti-Inflammatory Effects
At 50 µM, the compound reduces LPS-induced TNF-α and IL-6 production in RAW 264.7 macrophages by 62% and 58%, respectively . This correlates with inhibition of NF-κB nuclear translocation, as shown in immunofluorescence assays .
Mechanism of Action
Kinase Inhibition
Molecular docking reveals high affinity () for VEGF receptor-2’s ATP-binding pocket . This disrupts angiogenesis by blocking VEGFR2 autophosphorylation at Tyr1175 .
Metabolic Interference
The sulfonamide group inhibits carbonic anhydrase IX (), a hypoxia-inducible enzyme overexpressed in tumors . This dual targeting of angiogenesis and pH regulation enhances antitumor efficacy.
Preclinical Case Studies
Xenograft Tumor Models
In BALB/c mice bearing MDA-MB-231 tumors, daily oral administration (50 mg/kg) for 21 days reduced tumor volume by 74% versus controls . Histopathology showed extensive necrosis and reduced microvessel density (CD31+ area: 12% vs. 45% in controls) .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| 2.1 h | |
| 3.8 µg/mL | |
| AUC | 42 µg·h/mL |
| Half-life | 6.7 h |
Bioavailability reaches 68% in rats, with linear pharmacokinetics between 10–100 mg/kg doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume